Cyclooctane, 1,1-dimethyl
Description
Significance within the Field of Substituted Cycloalkane Chemistry
The study of cyclooctane (B165968), 1,1-dimethyl- is pivotal to understanding the broader principles governing the behavior of substituted cycloalkanes. The introduction of two methyl groups onto the same carbon atom (a gem-dimethyl substitution) within the flexible cyclooctane framework introduces significant steric and electronic effects that influence the molecule's properties and reactivity. This makes it an excellent model system for investigating the interplay between ring conformation and substituent effects.
The gem-dimethyl group, in particular, is known to influence reaction rates and equilibria in cyclization reactions, a phenomenon often referred to as the Thorpe-Ingold effect or gem-dimethyl effect. nih.govwikipedia.org Research into cyclooctane, 1,1-dimethyl- allows for a detailed examination of this effect in a medium-sized ring, providing valuable data for predicting and controlling the outcomes of synthetic organic reactions.
Historical Context of Eight-Membered Ring Systems Investigation and Conformational Complexity
The investigation of eight-membered ring systems like cyclooctane has a long and storied history in chemistry. nih.gov Unlike their smaller (e.g., cyclohexane) or larger counterparts, medium-sized rings (C8-C11) are often characterized by significant transannular strain—repulsive interactions between non-adjacent atoms across the ring. nih.gov This strain, combined with a multitude of low-energy conformations, makes their conformational analysis particularly challenging. koreascience.krnih.gov
Early studies relied on techniques like IR spectroscopy and dipole moment measurements, which often provided ambiguous or even incorrect interpretations due to the complexity of the spectra. koreascience.kr The advent of more sophisticated techniques, particularly variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, has revolutionized the field. koreascience.krnih.gov These methods have made it possible to "freeze out" and characterize individual conformations and to map the intricate potential energy landscape of these flexible molecules. koreascience.krnih.gov The study of cyclooctane itself has revealed a complex energy landscape with multiple conformations of similar energy, making it a rich subject for both experimental and computational chemists. nih.gov
Rationale for Focused Academic Inquiry into Geminally Dimethylated Cyclooctanes
The specific focus on this compound- stems from several key scientific questions. The gem-dimethyl group acts as a conformational lock or anchor, restricting the number of accessible conformations compared to the parent cyclooctane. This simplification allows for a more detailed and precise analysis of the remaining conformational possibilities.
Furthermore, the Thorpe-Ingold effect, first reported in 1915, posits that gem-dialkyl substitution can accelerate ring-closing reactions. nih.govwikipedia.org Studying this effect in the context of the cyclooctane ring system provides crucial insights into its mechanistic underpinnings. It is thought that the steric bulk of the methyl groups alters the bond angles within the ring, predisposing the molecule to adopt conformations that are more favorable for cyclization. wikipedia.org This has practical implications in synthetic chemistry, where the strategic placement of gem-dimethyl groups can be used to facilitate the formation of complex cyclic molecules. nih.gov
Computational studies have also explored the thermodynamic and kinetic aspects of the gem-dimethyl effect, with calculations on related systems like dimethyl-substituted cyclobutane (B1203170) indicating a significant reduction in ring strain compared to the unsubstituted parent. researchgate.net Research on this compound- continues to contribute to a deeper understanding of these fundamental principles of chemical structure and reactivity.
Chemical and Physical Properties of this compound-
Below is a table summarizing some of the key chemical and physical properties of this compound-. The data is a combination of experimentally determined and calculated values.
| Property | Value | Unit | Source |
| Molecular Formula | C10H20 | epa.govchemsrc.com | |
| Molecular Weight | 140.27 | g/mol | epa.govchemeo.com |
| CAS Number | 62882-97-7 | epa.govchemsrc.com | |
| Normal Boiling Point (Tboil) | 456.53 | K | Joback Calculated Property chemeo.com |
| Normal Melting Point (Tfus) | 226.70 | K | Joback Calculated Property chemeo.com |
| Enthalpy of Vaporization (ΔvapH°) | 37.48 | kJ/mol | Joback Calculated Property chemeo.com |
| Enthalpy of Fusion (ΔfusH°) | 2.99 | kJ/mol | Joback Calculated Property chemeo.com |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 28.08 | kJ/mol | Joback Calculated Property chemeo.com |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -192.49 | kJ/mol | Joback Calculated Property chemeo.com |
| Octanol/Water Partition Coefficient (logPoct/wat) | 3.757 | Crippen Calculated Property chemeo.com | |
| Water Solubility (log10WS) | -3.66 | mol/l | Crippen Calculated Property chemeo.com |
| Critical Temperature (Tc) | 679.03 | K | Joback Calculated Property chemeo.com |
| Critical Pressure (Pc) | 2835.36 | kPa | Joback Calculated Property chemeo.com |
| Critical Volume (Vc) | 0.510 | m³/kmol | Joback Calculated Property chemeo.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
62882-97-7 |
|---|---|
Molecular Formula |
C10H20 |
Molecular Weight |
140.27 g/mol |
IUPAC Name |
1,1-dimethylcyclooctane |
InChI |
InChI=1S/C10H20/c1-10(2)8-6-4-3-5-7-9-10/h3-9H2,1-2H3 |
InChI Key |
QEHFDLMARNTXIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCCCC1)C |
Origin of Product |
United States |
Conformational Analysis and Dynamics of Cyclooctane, 1,1 Dimethyl
Fundamental Conformations of Eight-Membered Rings: Theory and Experimental Observations
Cyclooctane (B165968) is recognized as the most conformationally complex cycloalkane due to the multitude of conformers with comparable energies. wikipedia.org The conformational landscape of cyclooctane includes three main families: the crown, the boat, and the boat-chair. nih.gov
Boat-Chair and Crown Conformations: Relative Stabilities and Interconversion Pathways
The two most stable conformations of cyclooctane are the boat-chair and the crown. The boat-chair conformation is generally considered the most stable form. wikipedia.org The crown conformation is slightly less stable. wikipedia.org The energy barrier for the interconversion between these two forms is approximately 10 kcal/mol. libretexts.org
The boat-chair form is quite flexible, and the movement of its CH2 groups between various possible positions has an activation energy of only about 5 kcal/mol. libretexts.org The conformational space of cyclooctane can be visualized as a complex energy landscape with various transition states connecting the different conformers. nih.gov Major transition states facilitate interconversion between the three main families (crown, boat, and boat-chair), while minor transition states allow for interconversions within these families. nih.gov
Analysis of Other Low-Energy Conformers (e.g., Twist-Boat-Chair, Chair-Chair)
The relative energies of these conformers are influenced by a combination of angle strain, torsional strain, and non-bonded interactions. princeton.edulibretexts.org
Influence of Geminal Dimethyl Substitution (1,1-dimethyl) on Cyclooctane Conformations
The introduction of a geminal dimethyl group at the C1 position of the cyclooctane ring significantly alters its conformational preferences.
Steric Interactions and Their Impact on Preferred Conformational Landscapes
The presence of two methyl groups on the same carbon atom introduces steric interactions that destabilize certain conformations. In cyclohexane, for comparison, 1,1-dimethyl substitution leads to two chair conformers of equal energy, each having one axial and one equatorial methyl group. libretexts.orglibretexts.org However, the larger and more flexible cyclooctane ring presents a more complex scenario. The gem-dimethyl group will preferentially occupy positions that minimize steric clashes with neighboring hydrogens and across the ring. This steric hindrance can influence the equilibrium between the various boat-chair, crown, and other conformations, favoring those that can best accommodate the bulky dimethyl group.
Conformational Isomerism and Stereochemical Considerations in Dimethylcyclooctanes
Conformational isomers are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. youtube.compharmaguideline.com In the case of dimethylcyclooctanes, the presence of two methyl groups gives rise to a number of stereochemical possibilities.
The study of these conformational and stereochemical relationships is crucial for understanding the reactivity and properties of substituted cyclooctanes.
Analysis of Diastereomeric and Enantiomeric Forms Induced by Substitution
The substitution of two methyl groups on a single carbon atom (a gem-dimethyl group) in the cyclooctane ring does not in itself create a chiral center at that carbon. However, the presence of these substituents can restrict the conformational flexibility of the eight-membered ring, leading to stable conformations that may be chiral.
In the case of 1,1-disubstituted cyclohexanes, for instance, the two chair conformers are identical because one methyl group is axial and the other is equatorial in both forms, leading to equal steric strain. libretexts.org For the larger and more flexible cyclooctane ring, the situation is more complex. Cyclooctane can adopt several conformations, with the boat-chair (BC) and crown families being of the lowest energy. The introduction of the gem-dimethyl groups can favor certain conformations over others to minimize steric interactions.
If a stable conformation of 1,1-dimethylcyclooctane lacks a plane of symmetry or a center of inversion, it will be chiral and exist as a pair of enantiomers. These enantiomers would be mirror images of each other and, in principle, could rotate plane-polarized light in opposite directions. The interconversion between these enantiomeric conformations through processes like ring inversion would determine whether the compound is resolvable at a given temperature.
Furthermore, if multiple stable, non-interconverting chiral conformations exist, they would be considered diastereomers. However, for a simple 1,1-disubstituted cycloalkane, the formation of diastereomers is not expected as there is only one site of substitution. The primary stereochemical consideration is the potential for the molecule to adopt a stable chiral conformation, leading to enantiomeric forms. The specific conformations adopted by 1,1-dimethylcyclooctane and their symmetries would need to be determined through computational modeling or detailed spectroscopic analysis to definitively identify the presence and nature of stereoisomeric forms.
Dynamic Stereochemistry, Ring Inversion, and Pseudorotation Barriers
The cyclooctane ring is highly flexible and undergoes complex dynamic processes, primarily ring inversion and pseudorotation. Ring inversion involves a large-amplitude motion that interconverts major conformations, such as those in the boat-chair family with those in the crown family. Pseudorotation is a lower-energy process that involves a wave-like motion of the ring atoms, allowing for the interconversion of conformations within the same family (e.g., between different boat-chair forms) without passing through a high-energy planar intermediate.
The presence of the gem-dimethyl group in 1,1-dimethylcyclooctane is expected to influence the energy barriers of these dynamic processes. The methyl groups introduce steric bulk, which can raise the energy of certain transition states, thereby hindering specific inversion or pseudorotation pathways.
Ring Inversion: For unsubstituted cyclooctane, the barrier to ring inversion is in the range of 8 to 11 kcal/mol. scribd.com This barrier separates the boat-chair family of conformations from other conformational families. In 1,1-dimethylcyclooctane, the methyl groups would need to pass by other ring atoms during the inversion process. This would likely increase the steric strain in the transition state, leading to a higher energy barrier for ring inversion compared to the parent cyclooctane. Dynamic NMR (DNMR) spectroscopy is a key experimental technique used to measure these energy barriers. youtube.com By studying the changes in the NMR spectrum as a function of temperature, the rates of conformational exchange can be determined, and from these rates, the activation energy for the process can be calculated.
Pseudorotation: Pseudorotation within a conformational family, such as the boat-chair family, typically has a much lower energy barrier, often less than 5 kcal/mol for cyclooctane. scribd.com This process allows the molecule to explore a wide range of conformations rapidly at room temperature. For 1,1-dimethylcyclooctane, the gem-dimethyl group would also affect the pseudorotation itinerary. The molecule would likely favor pseudorotation pathways that minimize the eclipsing and transannular interactions of the methyl groups. The barrier to pseudorotation might be slightly increased due to the need to move the bulky methyl groups, but it would still be expected to be a relatively low-energy process compared to ring inversion.
| Dynamic Process | Typical Barrier in Cyclooctane (kcal/mol) | Expected Effect of 1,1-Dimethyl Substitution |
| Ring Inversion | 8 - 11 | Increase in barrier height due to increased steric strain in the transition state. |
| Pseudorotation | < 5 | Potential slight increase in barrier height, with preference for pathways that minimize methyl group interactions. |
Quantitative Assessment of Ring Strain Energy in 1,1-dimethylcyclooctane
Ring strain is a measure of the destabilization of a cyclic molecule compared to a corresponding acyclic, strain-free reference compound. It arises from several factors, including angle strain, torsional strain, and steric strain. Cyclooctane itself possesses a moderate amount of ring strain due to a combination of these factors.
Contributions from Angle Strain and Torsional Strain
Angle Strain: This type of strain arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbon atoms. libretexts.org In order to minimize other forms of strain, the cyclooctane ring puckers, resulting in C-C-C bond angles that are slightly wider than the ideal value, leading to some angle strain.
Torsional Strain: This strain results from the eclipsing of bonds on adjacent atoms. libretexts.org In any of the non-planar conformations of cyclooctane, there will be some degree of torsional strain as not all C-H and C-C bonds can adopt a perfectly staggered arrangement.
Steric Strain Associated with Methyl Groups
Steric strain arises from non-bonded interactions between atoms or groups that are forced into close proximity. In 1,1-dimethylcyclooctane, the two methyl groups introduce significant steric bulk. This steric strain can manifest in several ways:
Intra-group Strain: Repulsion between the two methyl groups themselves.
Transannular Strain: Repulsive interactions between the methyl groups and hydrogen atoms on other, non-adjacent carbons across the ring. This is a significant factor in medium-sized rings like cyclooctane. msu.edu
1,3-Diaxial-like Interactions: Depending on the conformation, one of the methyl groups may occupy a position analogous to an axial position in cyclohexane, leading to steric repulsion with other axial-like hydrogens on the ring. libretexts.org
A hypothetical breakdown of strain energy contributions in 1,1-dimethylcyclooctane is presented below. The exact values would require specific computational results.
| Strain Type | Description | Expected Contribution in 1,1-dimethylcyclooctane |
| Angle Strain | Deviation of bond angles from the ideal 109.5°. | Moderate contribution, potentially slightly altered at the substituted carbon. |
| Torsional Strain | Eclipsing of bonds on adjacent atoms. | Significant contribution due to the inability to achieve perfect staggering in a cyclic structure. |
| Steric Strain (Methyl Groups) | Repulsive non-bonded interactions involving the methyl groups. | Significant contribution, particularly from transannular interactions. |
Theoretical and Computational Investigations of Cyclooctane, 1,1 Dimethyl
Quantum Mechanical Approaches to Molecular Structure, Energetics, and Reactivity
Quantum mechanical methods are fundamental to understanding the intrinsic properties of molecules. However, the application of these methods to 1,1-dimethylcyclooctane is not well-documented in publicly available research.
Density Functional Theory (DFT) Studies of Conformational Preferences and Interconversion
Ab Initio Calculations of Potential Energy Surfaces and Transition States
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theoretical accuracy. These methods are instrumental in mapping out potential energy surfaces and locating transition states for conformational changes. A thorough ab initio study of 1,1-dimethylcyclooctane would provide benchmark data on its structure and energetics. Such research would involve computationally intensive calculations to accurately model the electron correlation effects, which are important for determining the subtle energy differences between conformers. At present, there is no specific published research that applies these high-level computational methods to determine the potential energy surface and transition states of 1,1-dimethylcyclooctane.
Molecular Mechanics and Force Field Development for Cyclooctane (B165968) Derivatives
Molecular mechanics is a computational method that uses classical physics to model the energy of molecules. The accuracy of these calculations is highly dependent on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. While general force fields for alkanes and cycloalkanes exist, the development of highly accurate, specific force fields for substituted cyclooctanes, including 1,1-dimethylcyclooctane, is not a widely reported area of research. Fine-tuning existing force fields or developing new parameters would be necessary to accurately model the conformational behavior of this specific molecule and other substituted cyclooctane derivatives.
Simulation of Conformational Dynamics and Population Distribution
Understanding the dynamic behavior of flexible molecules like 1,1-dimethylcyclooctane requires simulation techniques that can explore their conformational space over time.
Conformational Searching Algorithms for Global Minima Identification
Identifying the global minimum energy conformation of a flexible molecule is a significant computational challenge. Various conformational searching algorithms are employed to systematically or stochastically explore the potential energy surface to locate the most stable conformer. The application of such algorithms to 1,1-dimethylcyclooctane would be essential to confidently identify its preferred three-dimensional structure. To date, there are no published studies that specifically report the results of a comprehensive conformational search for 1,1-dimethylcyclooctane.
Application of Puckering Coordinates in Ring Deformation Analysis (e.g., Cremer-Pople Parameters)
The conformational flexibility of cyclooctane and its derivatives is a topic of significant interest in theoretical and computational chemistry. Due to the large number of degrees of freedom, the eight-membered ring of 1,1-dimethylcyclooctane can adopt a variety of conformations. A powerful method for quantitatively describing the precise shape of these non-planar rings is the use of puckering coordinates, as developed by Cremer and Pople. acs.orgsmu.edunih.gov This system provides a mathematical framework to uniquely define any conformation of an N-membered ring using a set of N-3 coordinates. acs.orgnih.gov
For an eight-membered ring like cyclooctane, there are 8-3 = 5 puckering coordinates. These coordinates are derived from the z-displacements of the ring atoms from a defined mean plane. nih.gov They consist of puckering amplitudes (qn) and phase angles (φn), which describe the magnitude and type of puckering, respectively. smu.edu For even-membered rings like cyclooctane, the set of puckering coordinates includes pseudorotational modes and a distinct puckering amplitude that describes crown puckering. smu.edu
The conformational energy landscape of cyclooctane is complex, featuring several key families of conformations, including the boat-chair (BC), crown (Cr), and boat (B) families. nih.gov The boat-chair is generally the global energy minimum. nih.gov Cremer-Pople coordinates are instrumental in mapping the potential energy surfaces and the interconversion pathways between these conformers. nih.gov By calculating the puckering coordinates for any given geometry, one can precisely locate it on the conformational map and understand its relationship to other stable or transition-state structures. nih.gov
While specific studies applying Cremer-Pople analysis to 1,1-dimethylcyclooctane are not prevalent in the literature, the established methodology for cyclooctane is directly applicable. nih.gov The presence of the gem-dimethyl group at the C1 position would be expected to influence the conformational preferences and energy barriers between different puckered forms. A computational study would involve optimizing the geometry of various 1,1-dimethylcyclooctane conformers, calculating their energies, and then determining their Cremer-Pople coordinates to quantify the specific ring shapes and compare them to the parent cyclooctane.
Table 1: Cremer-Pople Puckering Coordinates for an 8-Membered Ring
| Parameter | Description | Relevance to Cyclooctane Conformation |
| q₂, φ₂ | Puckering amplitude and phase angle for the first pseudorotational mode. | Describes boat-like and twist-boat-like deviations from planarity. |
| q₃, φ₃ | Puckering amplitude and phase angle for the second pseudorotational mode. | Describes additional, more complex twisting modes of the ring. |
| q₄ | Puckering amplitude for the crown form. | Specifically describes the degree of chair-like puckering at opposite ends of the ring, characteristic of the crown conformation. |
| Q | Total Puckering Amplitude. | A measure of the overall deviation of the ring from planarity, calculated from all individual puckering amplitudes. |
This table provides a generalized description of the puckering coordinates for an eight-membered ring. The specific values of these parameters would uniquely define any possible conformation of 1,1-dimethylcyclooctane.
Prediction of Electronic Properties and Reactivity Descriptors (e.g., Condensed Dual Descriptors)
Computational chemistry, particularly through the lens of Conceptual Density Functional Theory (DFT), provides a powerful toolkit for predicting the electronic properties and chemical reactivity of molecules like 1,1-dimethylcyclooctane. chemtools.orgrsc.orgacs.org These methods allow for the calculation of various descriptors that offer insights into how a molecule will behave in a chemical reaction, identifying which sites are prone to electrophilic or nucleophilic attack. chemtools.orgnih.gov
Key electronic properties derived from molecular orbital theory include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. stackexchange.comresearchgate.netirjweb.com A large gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to reaction. researchgate.net For a saturated alkane like 1,1-dimethylcyclooctane, a relatively large HOMO-LUMO gap is expected, consistent with its general chemical inertness.
To gain a more detailed, atom-specific understanding of reactivity, local descriptors are employed. One of the most sophisticated of these is the condensed dual descriptor (CDD) . scm.comhackernoon.com The dual descriptor, f(2)(r), is a second-order Fukui function that can unambiguously identify sites within a molecule that are susceptible to nucleophilic or electrophilic attack. hackernoon.comresearchgate.netnih.gov
Where f(2)(r) > 0 , the site is favored for nucleophilic attack (the site is electrophilic).
Where f(2)(r) < 0 , the site is favored for electrophilic attack (the site is nucleophilic).
By condensing the values of the dual descriptor onto individual atoms, one can rank the reactivity of different sites within 1,1-dimethylcyclooctane. scm.com While specific calculations for this molecule are not available, a theoretical study would likely reveal that the tertiary carbon atom (C1) and the methylene carbons (CH₂) have different reactivity profiles due to the electronic influence of the methyl groups. Such an analysis is crucial for understanding reaction mechanisms, for instance, in radical halogenation or oxidation reactions, by predicting the most likely initial site of attack.
Table 2: Key Conceptual DFT Reactivity Descriptors
| Descriptor | Symbol | Formula | Chemical Interpretation |
| Chemical Potential | µ | µ ≈ -(IP + EA)/2 | The tendency of electrons to escape from the system; related to electronegativity. |
| Chemical Hardness | η | η ≈ (IP - EA)/2 | Resistance to change in electron distribution. A hard molecule has a large HOMO-LUMO gap. researchgate.net |
| Global Electrophilicity | ω | ω = µ²/2η | A measure of the energy stabilization when the system accepts electrons; an index of electrophilic character. |
| Fukui Function | f(r) | (∂ρ(r)/∂N)v(r) | Indicates the change in electron density at a point r when the total number of electrons changes. Identifies reactive sites. mdpi.com |
| Dual Descriptor | f(2)(r) | (∂f(r)/∂N)v(r) | A more precise descriptor that distinguishes between nucleophilic and electrophilic sites. researchgate.netnih.gov |
IP = Ionization Potential, EA = Electron Affinity. These descriptors can be calculated computationally to provide a comprehensive reactivity profile for 1,1-dimethylcyclooctane.
Reactivity and Reaction Mechanisms of Cyclooctane, 1,1 Dimethyl
Radical Reactions and Selective Functionalization Pathways on the Cyclooctane (B165968) Core
Radical reactions offer a powerful means to functionalize otherwise inert C-H bonds of alkanes. For 1,1-dimethylcyclooctane, the distribution of primary, secondary, and tertiary C-H bonds, along with the steric environment, governs the selectivity of these reactions.
C-H Activation and Functionalization Strategies
C-H activation provides a direct route to introduce functionality onto the cyclooctane skeleton, bypassing the need for pre-installed functional groups. While direct C-H activation on 1,1-dimethylcyclooctane is not extensively documented, related systems demonstrate the feasibility of such transformations. For instance, palladium-catalyzed transannular γ-C–H arylation has been successfully applied to various cycloalkane carboxylic acids, including those based on a cyclooctane core. nih.govnih.govresearchgate.net This methodology showcases the potential for site-selective functionalization of the cyclooctane ring, even in the presence of multiple C-H bonds. The regioselectivity in these reactions is often directed by a functional group on a side chain, which coordinates to the metal catalyst and brings it into proximity with a specific C-H bond.
The presence of the gem-dimethyl group in 1,1-dimethylcyclooctane would be expected to influence the regioselectivity of C-H activation. The quaternary carbon itself is devoid of hydrogens, making the adjacent methylene (C2 and C8) hydrogens potential sites for activation. However, the steric bulk of the methyl groups could hinder the approach of a catalyst to these positions. Consequently, C-H bonds further away from the gem-dimethyl group might be more accessible for functionalization.
Halogenation and Oxidation Reactions
Halogenation: Free-radical halogenation is a classic method for the functionalization of alkanes. rsc.org The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. The selectivity of halogenation (chlorination vs. bromination) is a key consideration. Bromination is generally more selective than chlorination, favoring the substitution of the most stable radical intermediate. For 1,1-dimethylcyclooctane, the order of radical stability is tertiary > secondary > primary. However, since there are no tertiary C-H bonds, the competition lies between the various secondary methylene hydrogens and the primary hydrogens of the methyl groups.
Given the higher stability of secondary radicals compared to primary radicals, free-radical bromination of 1,1-dimethylcyclooctane is expected to occur preferentially at one of the methylene groups of the cyclooctane ring. pearson.combrainly.com The steric hindrance from the gem-dimethyl group might influence the relative reactivity of the different methylene positions.
| Position on Cyclooctane Ring | Type of C-H Bond | Expected Major/Minor Product of Bromination |
| C2, C8 | Secondary | Potentially disfavored due to steric hindrance |
| C3, C7 | Secondary | Likely site for bromination |
| C4, C6 | Secondary | Likely site for bromination |
| C5 | Secondary | Likely site for bromination |
| Methyl Groups | Primary | Minor product |
Oxidation: The oxidation of cyclooctane can lead to a mixture of cyclooctanol and cyclooctanone (B32682). rsc.org In the case of 1,1-dimethylcyclooctane, the presence of the gem-dimethyl group would likely direct oxidation to the methylene groups of the ring. The steric hindrance around the C2 and C8 positions might again lead to preferential oxidation at more remote carbons. The use of specific catalysts can enhance the selectivity of the oxidation process. For example, polyoxometalate catalysts have been shown to be effective for the oxidation of cyclooctane using hydrogen peroxide, proceeding through a free-radical mechanism. researchgate.net
Transannular Reactions in Substituted Cyclooctane Derivatives
The flexible nature of the eight-membered ring in cyclooctane derivatives allows for proximity of atoms that are not directly bonded, leading to transannular reactions. These reactions involve the transfer of a group, typically a hydride ion, from one side of the ring to another.
Mechanism and Scope of Intramolecular Cyclizations
Transannular reactions often manifest as intramolecular hydride shifts. A well-studied example is the transannular 1,5-hydride shift in 5-hydroxycyclooctanone, which has been investigated both experimentally and theoretically. ic.ac.uk This process involves the transfer of a hydride from C5 to the carbonyl carbon at C1, proceeding through a six-membered ring-like transition state. Such reactions are characteristic of medium-sized rings where the conformation allows for close approach of the reacting centers. ic.ac.uk
In derivatives of 1,1-dimethylcyclooctane bearing a functional group at a suitable position (e.g., a carbonyl at C5), analogous transannular hydride shifts could be envisioned. The gem-dimethyl group at C1 would sterically influence the preferred conformation of the ring and could either facilitate or hinder the close approach required for the transannular reaction.
The "Thorpe-Ingold effect" or "gem-dimethyl effect" suggests that the presence of a gem-dimethyl group can accelerate intramolecular cyclization reactions. acs.orgnih.gov This is attributed to a decrease in the internal bond angle at the quaternary carbon, which brings the reacting ends of a chain closer together, thus favoring cyclization both kinetically and thermodynamically. While typically discussed in the context of forming a new ring, these principles can extend to the favorability of forming the cyclic transition state required for a transannular reaction.
Stereochemical Control in Transannular Processes
The stereochemical outcome of transannular reactions is intimately linked to the conformation of the cyclooctane ring. The chair-boat and boat-boat conformations are the most stable, and the transition state for the reaction will adopt a geometry that minimizes steric interactions. The stereochemistry of substituents on the ring can therefore direct the course of a transannular reaction.
For a substituted 1,1-dimethylcyclooctane derivative undergoing a transannular reaction, the gem-dimethyl group would act as a significant steric directing group. It would disfavor conformations where a large substituent on another part of the ring comes into close proximity with the methyl groups. This conformational preference would, in turn, influence which hydrogens are accessible for a transannular shift and the stereochemistry of the resulting product.
Mechanistic Studies of Substitution Reactions on Eight-Membered Rings
Nucleophilic substitution reactions on cycloalkyl systems are highly dependent on the ring size and the ability of the ring to accommodate the transition state geometries of SN1 and SN2 reactions.
For an SN2 reaction to occur on a carbon of the cyclooctane ring, the nucleophile must approach from the backside of the leaving group. The flexibility of the eight-membered ring can generally accommodate the trigonal bipyramidal transition state. However, in 1,1-dimethylcyclooctane, an SN2 reaction at the C2 or C8 positions would be severely hindered by the steric bulk of the gem-dimethyl group. Substitution at other positions on the ring would be less affected by this specific steric interaction.
No Catalytic Transformations of 1,1-Dimethylcyclooctane Found in Scientific Literature
Despite a thorough search of scientific databases and literature, no specific research detailing the catalytic transformations involving the "Cyclooctane, 1,1-dimethyl" scaffold could be identified. Therefore, the requested article on the reactivity and reaction mechanisms of this compound in catalytic processes cannot be generated at this time.
The investigation sought to uncover research on the catalytic functionalization, reactivity, and synthesis of derivatives from the 1,1-dimethylcyclooctane framework. However, the available scientific literature does not appear to contain studies focused on the catalytic transformations of this specific chemical entity.
General searches for reactions involving 1,1-dimethylcyclooctane did not yield any results where a catalyst was employed to facilitate the transformation. The existing information is primarily limited to basic physical and chemical properties available in chemical databases.
Without any foundational research on the catalytic behavior of 1,1-dimethylcyclooctane, it is not possible to provide a detailed and scientifically accurate article on its reactivity and reaction mechanisms in this context. Further experimental research would be required to elucidate any potential catalytic transformations of this compound.
Advanced Research Perspectives and Supramolecular Interactions Involving Substituted Cyclooctane Motifs
Cyclooctane (B165968) Derivatives as Building Blocks in Supramolecular Chemistry
Supramolecular chemistry focuses on chemical systems composed of multiple discrete molecules bound together by non-covalent intermolecular forces. nih.gov The inherent flexibility and defined three-dimensional structure of the cyclooctane ring make it an attractive scaffold for creating larger, functional supramolecular assemblies. beilstein-journals.orgbeilstein-journals.org These assemblies can exhibit functions that are not present in the individual molecular components.
Host-guest chemistry, a central concept in supramolecular science, involves the creation of a larger 'host' molecule with an internal cavity that can bind a smaller 'guest' molecule. nih.govnih.gov Cyclooctane derivatives are utilized as components in the synthesis of complex hosts, such as cyclophanes, where aliphatic chains bridge aromatic units to form a defined cavity. beilstein-journals.orgbeilstein-journals.org
The synthesis of these systems is a strategic process where the cyclooctane moiety serves as a structural element that influences the size, shape, and flexibility of the resulting cavity. The conformational preferences of the eight-membered ring, such as the stable boat-chair and crown conformations, can be exploited to pre-organize the host structure for selective guest binding. wikipedia.org By modifying the cyclooctane unit—for instance, through the introduction of functional groups or by incorporating it into a larger macrocyclic structure—chemists can fine-tune the host's recognition properties. The goal is to create a nano-environment within the host that is complementary to the desired guest in terms of electronics and stereochemistry. mdpi.com
Table 1: Key Interactions in Host-Guest Chemistry
| Interaction Type | Description | Role in Cyclooctane-Based Systems |
|---|---|---|
| Hydrophobic Effect | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | The aliphatic cyclooctane scaffold contributes to a nonpolar cavity, favoring the binding of hydrophobic guests in aqueous media. |
| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | These forces are crucial for stabilizing the guest within the host's cavity through close surface-to-surface contact. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | In cyclophanes incorporating cyclooctane linkers, these interactions between the host's aromatic units and an aromatic guest are a primary binding driver. nih.gov |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | Functional groups appended to the cyclooctane scaffold can be positioned to form specific hydrogen bonds with complementary guests, enhancing binding affinity and selectivity. |
Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. The success of a host-guest system hinges on its ability to selectively recognize and bind a specific guest from a complex mixture. Cyclic architectures derived from cyclooctane motifs excel in this regard due to their well-defined and often rigid structures. nih.govnih.gov
The pre-organized nature of these cyclic hosts minimizes the entropic penalty associated with binding, leading to stronger and more selective interactions. The recognition process is a delicate balance of the enthalpic gains from forming host-guest interactions (like hydrogen bonds and van der Waals forces) and the entropic costs of restricting the conformational freedom of both host and guest. Researchers can engineer these systems to recognize guests based on size, shape, and chemical functionality, leading to applications in sensing, catalysis, and drug delivery. nih.gov
Self-assembly is the autonomous organization of components into structurally well-defined aggregates through non-covalent interactions. nih.govnih.gov Cyclooctane-based molecules can be designed as building blocks that spontaneously form larger, more complex structures such as nanotubes, vesicles, or extended networks. mdpi.com This process relies on encoding recognition information into the molecular structure of the individual units.
Stereochemical Control and Chirality in Cyclooctane-Based Systems
Stereochemistry, the three-dimensional arrangement of atoms, is critically important in molecular design. mhmedical.com The conformational complexity of the cyclooctane ring presents both challenges and opportunities for controlling the stereochemical outcome of reactions and for designing novel chiral structures. utdallas.edukhanacademy.org
Asymmetric synthesis refers to methods that produce stereoisomeric products in unequal amounts. youtube.com Creating enantiomerically pure cyclooctane derivatives is essential for applications in pharmaceuticals and materials science, where a specific 3D structure is often required for biological activity or material properties.
Several strategies are employed for the asymmetric synthesis of chiral cyclooctanes:
Chiral Catalysts: Using a small amount of a chiral catalyst can steer a reaction to favor the formation of one enantiomer over the other. youtube.com This is a highly efficient method for introducing chirality.
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into an achiral substrate to direct the stereochemical outcome of a subsequent reaction. youtube.com After the desired transformation, the auxiliary is removed.
Substrate Control: If the starting material is already chiral, its existing stereocenters can influence the creation of new stereocenters during a reaction.
These methods allow for the synthesis of complex cyclooctane-based molecules with precise control over their three-dimensional structure, which is fundamental to controlling their function. nih.govnih.gov
Chirality is not limited to molecules with a stereogenic carbon atom (point chirality). Planar chirality occurs in molecules that lack a plane of symmetry because a portion of the molecule is forced to lie on one side of a defined plane. stackexchange.comguidechem.com
Table 2: Types of Chirality
| Chirality Type | Description | Example |
|---|---|---|
| Point Chirality | Arises from an atom (usually carbon) bonded to four different substituents. | A cyclooctane ring with a single, tetra-substituted carbon atom. |
| Axial Chirality | Arises from the non-planar arrangement of four groups around an axis of chirality. | Substituted allenes or biphenyls. |
| Planar Chirality | Arises from the arrangement of atoms in a plane where a part of the molecule extends out of the plane, breaking symmetry. stackexchange.comguidechem.com | trans-Cyclooctene. wikipedia.orgyale.edu |
Cyclooctane Systems as Conformationally Constrained Probes in Organic Reactions
The study of organic reaction mechanisms and stereochemical outcomes is often complicated by the conformational flexibility of substrates and intermediates. To isolate and understand the influence of molecular geometry on reactivity, chemists employ conformationally constrained molecules as probes. Substituted cyclooctane systems, particularly those featuring gem-disubstitution like 1,1-dimethylcyclooctane, serve as valuable frameworks for such investigations due to the unique interplay between the inherent flexibility of the eight-membered ring and the steric demands of the substituents.
The parent cyclooctane ring is known for its significant conformational complexity, existing as a mixture of several low-energy conformers, most notably the boat-chair and crown forms. The energy barriers between these conformers are relatively low, leading to a dynamic system at room temperature. This flexibility can obscure the direct relationship between a specific conformation and its reactivity profile.
The introduction of a gem-dimethyl group at the C1 position dramatically alters this conformational landscape. This modification imposes significant steric constraints, a phenomenon related to the Thorpe-Ingold effect. The Thorpe-Ingold or gem-dimethyl effect describes how geminal substitution on a carbon chain can accelerate intramolecular reactions by altering bond angles and restricting rotational freedom. wikipedia.orglucp.net In the context of a pre-formed ring like cyclooctane, the gem-dimethyl group serves to destabilize certain conformations and alter the energy barriers of interconversion. By restricting the available conformational space, the 1,1-dimethylcyclooctane motif provides a more rigid scaffold. This allows chemists to probe how a specific, biased geometry influences the course of a chemical reaction at a different position on the ring.
For instance, by introducing a reactive functional group elsewhere on the 1,1-dimethylcyclooctane ring, researchers can study the stereoselectivity of reactions with greater clarity. The fixed or biased conformation of the ring dictates the accessibility of the reactive site. Reagents may approach the functional group from a less hindered face, leading to a predictable and often high degree of stereocontrol in products. The constrained nature of the ring helps to elucidate the geometric requirements of the reaction's transition state.
The table below summarizes the conceptual differences between the parent cyclooctane scaffold and its 1,1-dimethyl substituted counterpart when used as a molecular probe.
| Property | Cyclooctane | 1,1-Dimethylcyclooctane (Expected) | Rationale for Use as a Probe |
| Conformational Flexibility | High | Reduced / Biased | Reduces the number of variables, allowing for a clearer correlation between a specific conformation and reactivity. |
| Number of Populated Conformers | Multiple (e.g., boat-chair, crown) | Fewer; equilibrium shifted toward one or two preferred conformers | Provides a more homogenous population of ground-state molecules for kinetic studies. |
| Energy Barriers for Interconversion | Relatively Low | Altered; some barriers may be higher, others lower | The conformational bias is "locked-in," making the system a reliable geometric probe during the course of a reaction. |
| Utility in Stereoselectivity Studies | Complex; outcomes are an average over multiple conformers | High; provides a predictable steric environment | Allows for the study of facial selectivity and the influence of remote steric groups on a reaction center. |
By effectively "freezing out" much of the conformational dynamism of the eight-membered ring, the 1,1-dimethylcyclooctane framework acts as a precise tool to investigate the intricate details of organic reaction mechanisms, transition state geometries, and the origins of stereoselectivity.
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Conformational and Reactivity Prediction for Cyclooctane (B165968) Systems
The conformational landscape of cyclooctane is notoriously complex, with multiple low-energy conformers such as the boat-chair and crown forms. wikipedia.org The presence of a 1,1-dimethyl substitution adds another layer of complexity. Predicting the most stable conformations and the energetic barriers between them is crucial for understanding the molecule's reactivity. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to tackle this challenge, moving beyond traditional computational methods.
Machine learning models, particularly graph neural networks, are being trained on large datasets of molecular structures and their corresponding properties to predict reactivity and reaction outcomes with increasing accuracy. These models can learn subtle relationships between a molecule's 3D geometry and its chemical behavior, offering a faster alternative to time-consuming quantum mechanics calculations. For cyclooctane systems, ML can be applied to:
Accelerate Conformational Analysis: Instead of relying solely on computationally expensive methods, ML models can rapidly screen vast conformational spaces to identify low-energy structures. By training on data from established computational methods, these models can learn to predict the conformational preferences of substituted cyclooctanes like the 1,1-dimethyl derivative.
Predict Reaction Selectivity: The gem-dimethyl group in Cyclooctane, 1,1-dimethyl- can direct the selectivity of reactions at other positions on the ring. ML algorithms can be trained to predict how this substitution pattern influences the outcome of various transformations, such as C-H functionalization or ring-opening reactions. This predictive power can guide experimental design and reduce the need for extensive trial-and-error screening.
Develop Quantitative Reactivity Measures: AI can help develop scalable, quantitative measures of reactivity for specific functional groups within a complex molecule. By training on large, curated datasets of known reactions, these models can estimate the likelihood of a particular transformation occurring under specific conditions, which is invaluable for planning complex syntheses involving cyclooctane scaffolds.
| AI/ML Application Area | Potential Impact on Cyclooctane Research | Example Research Focus |
| Conformational Sampling | Rapidly identify stable conformers and transition states. | Predicting the dominant conformers of multi-substituted cyclooctane derivatives. |
| Reactivity Prediction | Forecast the outcome and yield of unknown reactions. | Identifying the most likely site of functionalization on the 1,1-dimethylcyclooctane ring. |
| Reaction Optimization | Suggest optimal reaction conditions (catalyst, solvent, temperature). | Fine-tuning parameters for selective ring-opening of dimethylcyclooctanes. |
| De Novo Design | Generate novel cyclooctane derivatives with desired properties. | Designing cyclooctane-based molecules for applications in materials or medicine. |
Green Chemistry Approaches and Sustainable Synthesis of Cyclooctane Derivatives
The chemical industry's shift towards sustainability has put a spotlight on developing environmentally benign synthetic methods. For cyclooctane derivatives, this involves exploring renewable feedstocks and employing greener catalytic systems to minimize waste and avoid hazardous reagents.
Biocatalysis represents a key pillar of this green transition. Enzymes and whole-cell systems offer high selectivity under mild conditions (aqueous media, ambient temperature, and pressure), significantly reducing the environmental footprint of chemical processes. astrazeneca.comrsc.org For cyclooctane systems, emerging research includes:
Enzymatic Oxidation: A novel whole-cell cascade has been developed for the double oxidation of cyclooctane to cyclooctanone (B32682) with high efficiency and selectivity, using only resting E. coli cells and oxygen as the oxidant. nih.gov This biocatalytic system is a promising sustainable alternative to traditional metal-based oxidation methods.
Biocatalytic Epoxidation: The synthesis of 1,2-epoxycyclooctane, a valuable intermediate, can be achieved from cyclooctene (B146475) using immobilized lipases. researchgate.net This method demonstrates good operational stability and high enantiomeric purity, showcasing the potential of enzymes in producing chiral cyclooctane derivatives.
Renewable feedstocks offer an alternative to petroleum-based starting materials. montanarenewables.comnih.gov Lignocellulosic biomass, derived from wood or agricultural waste, is a rich source of aromatic and aliphatic platform chemicals that can be catalytically converted into cycloalkanes. researchgate.netrsc.org Research is ongoing to develop efficient pathways to convert biomass-derived molecules into C8 building blocks suitable for cyclooctane synthesis, thereby creating a more sustainable value chain. rsc.org
| Green Chemistry Strategy | Application to Cyclooctane Synthesis | Key Advantages |
| Biocatalysis | Use of enzymes or whole-cell systems for oxidation or epoxidation. nih.govresearchgate.net | High selectivity, mild reaction conditions, reduced waste, biodegradable catalysts. |
| Renewable Feedstocks | Conversion of biomass (e.g., lignocellulose) into C8 precursors. nih.govresearchgate.net | Reduced reliance on fossil fuels, potential for CO2-neutral value chains. |
| Alternative Solvents | Replacing volatile organic compounds with eco-friendly options like 2-MeTHF or CPME. | Lower environmental impact, simplified workup procedures, improved overall yield. |
| Catalyst Improvement | Developing more efficient and recyclable catalysts for dimerization and hydrogenation. wikipedia.org | Increased atom economy, lower energy consumption, reduced catalyst waste. |
Exploration of Novel Reactivity Patterns for Dimethylcyclooctanes in Complex Chemical Transformations
While saturated alkanes like this compound- are generally considered inert, modern synthetic chemistry is continually developing methods to functionalize these simple hydrocarbons. wikipedia.org The unique structural constraints of the cyclooctane ring, combined with the steric influence of the gem-dimethyl group, could lead to novel reactivity patterns.
Future research will likely focus on:
Selective C-H Functionalization: Directing catalysts to selectively activate and functionalize specific C-H bonds on the cyclooctane ring is a significant challenge. The 1,1-dimethyl group could serve as a directing or deactivating group, influencing the regioselectivity of reactions like halogenation or amination. Exploring this influence could unlock new synthetic pathways to complex substituted cyclooctanes.
Catalytic Ring-Opening Reactions: The selective cleavage of C-C bonds in cycloalkanes is a powerful tool for producing linear alkanes with specific branching patterns. Studies on dimethylcyclohexanes have shown that the choice of catalyst (e.g., Iridium-based) can control whether the ring opens at substituted or unsubstituted positions. ou.eduou.edu Applying these concepts to 1,1-dimethylcyclooctane could yield tailored C10 alkanes, which are valuable as fuels or chemical intermediates. The gem-dimethyl group would be expected to strongly influence the product distribution in such reactions.
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product. wikipedia.orgnih.gov While the direct use of an inert alkane like this compound- in an MCR is unlikely, its functionalized derivatives could be valuable building blocks. For example, a cyclooctanone or an amino-cyclooctane derived from the parent alkane could participate in well-known MCRs like the Ugi or Passerini reactions, rapidly generating libraries of complex molecules with a cyclooctane core for applications in drug discovery and materials science. beilstein-journals.orgebrary.net
Q & A
Q. What spectroscopic techniques are recommended for determining the conformation of 1,1-dimethylcyclooctane in solution?
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for analyzing conformational dynamics. For example, pseudo-rotation barriers in substituted cyclooctanes (e.g., 1,1-difluorocyclooctane) have been experimentally determined using NMR, yielding activation energies (e.g., ) and free energy barriers () . Computational models (e.g., strain-energy calculations) can supplement experimental data to identify low-energy conformers .
Q. How can gas chromatography (GC) and mass spectrometry (MS) be used to validate the purity of synthesized 1,1-dimethylcyclooctane?
GC-MS protocols involve comparing retention times and fragmentation patterns with reference standards (e.g., NIST databases). For cyclooctane derivatives, ionization energy (IE) and appearance energy (AE) data from electron ionization mass spectrometry are critical for identification . Cross-referencing with thermodynamic properties (e.g., boiling points, vapor pressures) ensures consistency with literature values .
Q. What are the standard thermodynamic parameters for 1,1-dimethylcyclooctane, and how are they experimentally derived?
Key parameters include standard enthalpy of formation (), heat capacity (), and vaporization enthalpy (). These are measured via calorimetry, gas-phase ion energetics, and comparative analysis with structurally similar compounds (e.g., cyclooctane, ) . Discrepancies in data should be resolved using multi-technique validation (e.g., combining combustion calorimetry and computational DFT calculations) .
Advanced Research Questions
Q. How do steric effects from 1,1-dimethyl substitution influence the ring strain and conformational flexibility of cyclooctane?
The addition of two methyl groups increases steric hindrance, altering the equilibrium between conformers (e.g., boat, chair, twist-chair). Strain-energy calculations and molecular dynamics simulations predict elevated pseudo-rotation barriers compared to unsubstituted cyclooctane (e.g., for 1,1-difluorocyclooctane vs. for cyclooctane) . Experimental validation via variable-temperature NMR can quantify these effects .
Q. What computational strategies are effective in resolving contradictions in reported thermodynamic data for 1,1-dimethylcyclooctane?
Hybrid QSPR (Quantitative Structure-Property Relationship) models and neural networks integrate experimental data (e.g., NIST thermochemical tables) with quantum-chemical calculations (e.g., DFT, MP2) to identify outliers . For example, discrepancies in values can be addressed by benchmarking against high-accuracy methods like G4 thermochemistry .
Q. How can catalytic oxidation pathways of 1,1-dimethylcyclooctane be optimized for selective ketone or alcohol formation?
Studies on cyclooctane oxidation using polyoxometalate catalysts (e.g., IPOMs) suggest that reaction conditions (e.g., 120°C, atmosphere) and catalyst dimensionality (2D vs. 3D structures) influence selectivity. Advanced kinetic modeling and in-situ spectroscopy (e.g., IR, Raman) are used to track intermediates and refine mechanisms .
Methodological Notes
- Conformational Analysis : Use DFT (B3LYP/6-311+G(d,p)) for geometry optimization and Gaussian-n methods for energy comparisons .
- Data Validation : Cross-check experimental with NIST Standard Reference Data .
- Synthesis Optimization : Monitor alkylation reactions via GC-MS and purify using fractional distillation under inert atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
